2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known to possess unique properties that make it useful in areas such as drug discovery, material science, and agricultural research. In
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is not fully understood. However, studies have shown that this compound interacts with various biomolecules such as enzymes, proteins, and DNA, leading to the inhibition of their activity. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate can affect various biochemical and physiological processes in living organisms. In animal studies, this compound has been shown to affect the liver and kidney function, leading to changes in the levels of various biomarkers. This compound has also been shown to affect the immune system, leading to changes in the levels of various cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments include its unique properties, such as its antibacterial, antifungal, and anticancer properties. This compound is also relatively easy to synthesize, and various modifications can be made to improve its yield and purity.
The limitations of using 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method to improve the yield and purity of the product.
3. Studies to investigate the potential use of this compound as a treatment for various diseases such as Alzheimer's and Parkinson's disease.
4. Studies to investigate the potential use of this compound as a sensor for detecting environmental pollutants.
5. Studies to investigate the potential use of this compound as a pesticide.
Conclusion:
In conclusion, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it useful in areas such as drug discovery, material science, and agricultural research. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate involves the reaction of 4-bromoacetophenone, hydrazine hydrate, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields the desired product in good yields. The synthesis of this compound has been well established, and various modifications have been made to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been extensively studied for its potential applications in various fields of scientific research. In drug discovery, this compound has been shown to possess antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and liquid crystals. This compound has also been studied for its potential use as a sensor for detecting various environmental pollutants.
In agricultural research, 2-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate has been shown to possess insecticidal properties and has been studied for its potential use as a pesticide.
Propiedades
Fórmula molecular |
C18H15BrN2O4 |
---|---|
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
[2-(3-acetyl-2-phenyl-2H-1,3,4-oxadiazol-5-yl)-4-bromophenyl] acetate |
InChI |
InChI=1S/C18H15BrN2O4/c1-11(22)21-18(13-6-4-3-5-7-13)25-17(20-21)15-10-14(19)8-9-16(15)24-12(2)23/h3-10,18H,1-2H3 |
Clave InChI |
NEVUXGZKLDGTSE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C(OC(=N1)C2=C(C=CC(=C2)Br)OC(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.